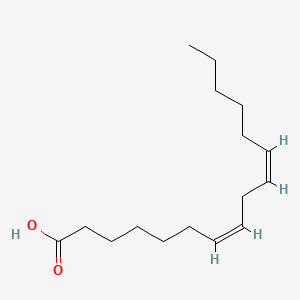

7Z,10Z-hexadecadienoic acid

Overview

Description

Synthesis Analysis

The synthesis of 7Z,10Z-hexadecadienoic acid and its derivatives has been explored through various chemical routes. One notable method involves the stereochemically pure synthesis of a closely related compound, (5Z,9Z)-5,9-hexadecadienoic acid, which was achieved in six steps starting from commercially available 1,5-hexadiyne. This process highlights the importance of cis double bond geometry for biological activity, as indicated by its antimicrobial properties and inhibition of human topoisomerase I (Carballeira, Betancourt, Orellano, & González, 2002).

Molecular Structure Analysis

The molecular structure of 7Z,10Z-hexadecadienoic acid is characterized by the spatial arrangement of its atoms, particularly the Z (cis) configuration of its double bonds. This configuration plays a critical role in the compound's chemical behavior and biological interactions. While specific studies on 7Z,10Z-hexadecadienoic acid are limited, related research on hexadeca-7,10,13-trienoic acid and its presence in leaf lipids of angiosperms offers insights into the structural importance of unsaturated fatty acids in biological membranes (Jamieson & Reid, 1971).

Chemical Reactions and Properties

7Z,10Z-hexadecadienoic acid participates in various chemical reactions, reflecting its unsaturated nature. For instance, its biosynthesis from linoleic acid through chain-shortening and functional group transformation demonstrates its metabolic versatility. This process is crucial for the production of pheromone compounds in certain insect species, indicating a complex interplay between fatty acid metabolism and biological signaling mechanisms (Herrera, Barros-Parada, & Bergmann, 2019).

Physical Properties Analysis

The physical properties of 7Z,10Z-hexadecadienoic acid, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. While specific data on this compound are sparse, the study of related fatty acids provides valuable information. For instance, the synthesis and characterization of similar fatty acids underscore the impact of double bond positioning and stereochemistry on lipid characteristics, which in turn affect membrane fluidity, permeability, and interactions with proteins (Ishmuratov, Botsman, Botsman, Yakovleva, Kharisov, & Tolstikov, 2000).

Chemical Properties Analysis

The chemical properties of 7Z,10Z-hexadecadienoic acid, such as reactivity towards oxidizing agents, hydrogenation behavior, and participation in biochemical pathways, are pivotal for understanding its function and utility. Its role as a precursor in the biosynthesis of sex pheromones in insects, for example, highlights the significant influence of fatty acid structure on pheromone composition and signaling (Herrera, Barros-Parada, & Bergmann, 2019).

Scientific Research Applications

Pheromone Biosynthesis

- Biosynthetic Precursor in Lepidopteran Pheromones : A study on Chilecomadia valdiviana, a species of moth, identified (7Z,10Z)-7,10-hexadecadienal as the main pheromone compound, derived from linoleic acid. This compound has characteristics of both Type I and Type II lepidopteran pheromones, demonstrating its role as a biosynthetic precursor in pheromone production (Herrera, Barros-Parada, & Bergmann, 2019).

Anti-tumor Properties

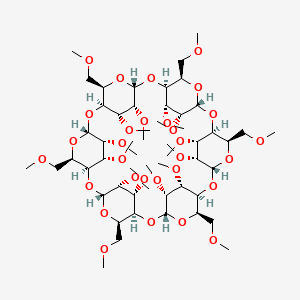

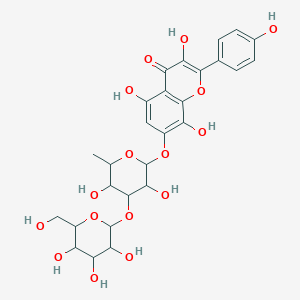

- Monogalactosyl Diacylglycerols from Algae with Anti-tumor Effects : Research on Chlorella vulgaris, a green alga, revealed two monogalactosyl diacylglycerols containing (7Z,10Z)-hexadecadienoic acid with significant anti-tumor promoting effects, highlighting its potential in cancer therapy (Morimoto et al., 1995).

Lipase Inhibitory Activity

- Inhibition of Pancreatic Lipase by Algal Compounds : Monogalactosyldiacylglycerols (MGDGs) from Chlorella sorokiniana were shown to inhibit pancreatic lipase activity. These MGDGs contain (7Z,10Z)-hexadecadienoyl moieties, suggesting a possible role in managing lipase-related disorders like obesity (Banskota et al., 2015).

Pheromone Identification

- Identification in Moth Sex Pheromones : Studies on the citrus leafminer Phyllocnistis citrella identified (7Z,11Z)-hexadecadienal, closely related to (7Z,10Z)-hexadecadienoic acid, as a component of its sex pheromone, indicating its role in insect communication (Moreira, Mcelfresh, & Millar, 2006).

Anti-inflammatory Actions

- Participation in Anti-inflammatory Pathways : A study on the biosynthesis of specialized pro-resolving mediators (SPMs) from docosahexaenoic acid (DHA) by macrophages identified compounds related to (7Z,10Z)-hexadecadienoic acid, suggesting a role in inflammation resolution and host defense (Serhan et al., 2009).

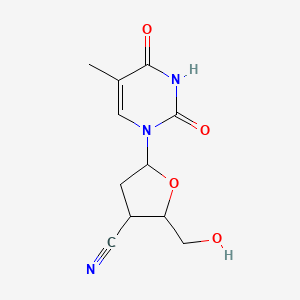

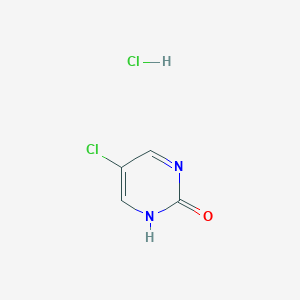

Synthesis and Chemical Analysis

- Synthesis of Related Compounds : Various studies have focused on synthesizing and analyzing compounds related to (7Z,10Z)-hexadecadienoic acid. These include the synthesis of stereochemically pure (5Z,9Z)-5,9-hexadecadienoic acid and its antimicrobial and topoisomerase I inhibitory activities, indicating potential applications in antimicrobial and cancer therapies (Carballeira, Betancourt, Orellano, & González, 2002).

Mechanism of Action

Target of Action

7Z,10Z-Hexadecadienoic acid is a hexadecadienoic acid having two double bonds located at positions 7 and 10

Mode of Action

It is known to be a metabolite of conjugated linoleic acid (cla), a group of positional and geometric isomers of linoleic acid . CLAs have potential beneficial effects on atherosclerosis, carcinogenesis, or obesity in humans .

Biochemical Pathways

It is known to be involved in the metabolism of the lipoxygenase pathway .

Action Environment

It is known that it is a naturally occurring compound, suggesting that it may be influenced by various environmental factors .

properties

IUPAC Name |

(7Z,10Z)-hexadeca-7,10-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJGPAAPSBVXNU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309829 | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7Z,10Z-hexadecadienoic acid | |

CAS RN |

28290-73-5 | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28290-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding higher concentrations of 7Z,10Z-hexadecadienoic acid in the control group compared to the groups with vaginal conditions?

A: The study found that women with no vaginal infections or dysbiosis (the control group) had higher concentrations of 7Z,10Z-hexadecadienoic acid in their vaginal discharge compared to women with vulvovaginal candidiasis or cytolytic vaginosis []. While the specific role of 7Z,10Z-hexadecadienoic acid in vaginal health is not fully understood, its higher concentration in the healthy control group suggests a potential association with a balanced vaginal environment. Further research is needed to investigate if this fatty acid contributes to maintaining vaginal health or if its presence is simply a marker of a healthy vaginal microbiome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)

![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)